molecular formula C18H23N3O3 B280316 methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Katalognummer B280316
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: MLNPGAFNRQNWKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as MEPMQ, is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Wirkmechanismus

The mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it has been reported to act as an inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may have potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities in vitro and in vivo. It has also been reported to inhibit the activity of acetylcholinesterase and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may vary depending on the dose, route of administration, and experimental conditions.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments, including its potential as a lead compound for the development of new drugs, its ability to inhibit the NF-κB signaling pathway, and its potential as a treatment for neurological disorders. However, there are also limitations to its use in lab experiments, such as the need for further studies to fully understand its mechanism of action and the potential for toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the research and development of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. These include:
1. Further studies to fully understand the mechanism of action of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its potential as a treatment for neurological disorders.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Screening of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its analogs for their anti-inflammatory, anti-tumor, and anti-oxidant activities, and their potential as lead compounds for the development of new drugs.
4. Studies to evaluate the safety and toxicity of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate at various doses and in different animal models.
5. Development of new formulations and delivery methods to improve the bioavailability and efficacy of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate.
Conclusion:
methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a quinoline derivative that has potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, and to have potential as a treatment for neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate have been discussed in this paper. Further research is needed to fully understand the potential of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its analogs for the development of new drugs and treatments for various diseases.

Synthesemethoden

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base, and the reaction of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid with 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, which make it a promising candidate for the development of new drugs. methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Molekularformel

C18H23N3O3

Molekulargewicht

329.4 g/mol

IUPAC-Name

methyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-5-21-9-12(10(2)20-21)16-15(18(23)24-4)11(3)19-13-7-6-8-14(22)17(13)16/h9,16,19H,5-8H2,1-4H3

InChI-Schlüssel

MLNPGAFNRQNWKQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C

Kanonische SMILES

CCN1C=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.